molecular formula C8H6FNO3 B14848776 (4-Fluoro-6-formylpyridin-2-YL)acetic acid

(4-Fluoro-6-formylpyridin-2-YL)acetic acid

Katalognummer: B14848776
Molekulargewicht: 183.14 g/mol
InChI-Schlüssel: HASHUWGVNFVGSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoro-6-formylpyridin-2-YL)acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-6-formylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4-Fluoro-6-formylpyridin-2-YL)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Fluoro-6-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can further modulate the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Fluoro-6-formylpyridin-2-YL)acetic acid is unique due to the combination of the fluorine atom and the formyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H6FNO3

Molekulargewicht

183.14 g/mol

IUPAC-Name

2-(4-fluoro-6-formylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6FNO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13)

InChI-Schlüssel

HASHUWGVNFVGSU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CC(=O)O)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.